1-Methoxycyclopropane-1-carboximidamide;hydrochloride
Overview
Description
1-Methoxycyclopropane-1-carboximidamide;hydrochloride is a chemical compound with the molecular formula C5H10N2O·HCl. It is a derivative of cyclopropane, featuring a methoxy group and a carboximidamide group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Methoxycyclopropane-1-carboximidamide;hydrochloride typically involves the reaction of cyclopropyl cyanide with sodium alkoxide, followed by the addition of methanol and hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxycyclopropane-1-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxycyclopropane-1-carboximidamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane derivatives.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving cyclopropane derivatives.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxycyclopropane-1-carboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboximidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methoxycyclopropane-1-carboximidamide;hydrochloride can be compared with other similar compounds, such as:
Cyclopropane-1-carboximidamide: Lacks the methoxy group, which may affect its reactivity and interactions.
1-Methoxycyclopropane-1-carboxamide: Has a carboxamide group instead of a carboximidamide group, leading to different chemical properties and applications.
1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride: Features a methoxymethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methoxycyclopropane-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-8-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZPMBIBDLSYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426828-35-5 | |
Record name | Cyclopropanecarboximidamide, 1-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426828-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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